3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone
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Overview
Description
3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone is an organic compound that features a trifluoromethyl group attached to a propiophenone backbone, with a 1,3-dioxane ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The trifluoromethylpropiophenone moiety can be introduced via Friedel-Crafts acylation using trifluoromethylbenzene and an appropriate acyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the 1,3-dioxane ring may influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane derivatives: Compounds with similar 1,3-dioxane rings but different substituents.
Trifluoromethylpropiophenone analogs: Compounds with similar trifluoromethyl and propiophenone structures but different ring systems.
Uniqueness
3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone is unique due to the combination of the trifluoromethyl group and the 1,3-dioxane ring, which imparts distinct chemical and physical properties. This combination can result in enhanced reactivity, stability, and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-4-1-3-10(9-11)12(18)5-6-13-19-7-2-8-20-13/h1,3-4,9,13H,2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITVOQAEMXJQQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645945 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-57-7 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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